5-(1-Ethylpiperidin-2-yl)-1,2-dihydropyridin-2-one
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Overview
Description
5-(1-Ethylpiperidin-2-yl)-1,2-dihydropyridin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are significant in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of 5-(1-Ethylpiperidin-2-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched piperidine derivatives . Industrial production methods often focus on optimizing yield and purity through controlled reaction conditions and the use of efficient catalysts.
Chemical Reactions Analysis
5-(1-Ethylpiperidin-2-yl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex structures.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(1-Ethylpiperidin-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. It may act on various receptors or enzymes, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
5-(1-Ethylpiperidin-2-yl)-1,2-dihydropyridin-2-one can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
These compounds share a piperidine core but differ in their substituents and biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
5-(1-ethylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H18N2O/c1-2-14-8-4-3-5-11(14)10-6-7-12(15)13-9-10/h6-7,9,11H,2-5,8H2,1H3,(H,13,15) |
InChI Key |
MMRXAHLUPIUIOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=CNC(=O)C=C2 |
Origin of Product |
United States |
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